Subarine

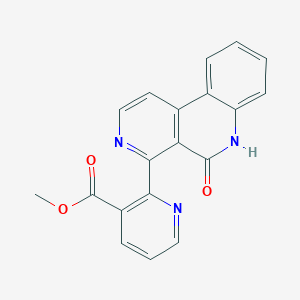

Description

BenchChem offers high-quality Subarine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Subarine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

445471-63-6 |

|---|---|

Molecular Formula |

C19H13N3O3 |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

methyl 2-(5-oxo-6H-benzo[f][2,7]naphthyridin-4-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C19H13N3O3/c1-25-19(24)13-6-4-9-20-16(13)17-15-12(8-10-21-17)11-5-2-3-7-14(11)22-18(15)23/h2-10H,1H3,(H,22,23) |

InChI Key |

QTEMOSHKMIGNSF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(N=CC=C1)C2=NC=CC3=C2C(=O)NC4=CC=CC=C34 |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=NC=CC3=C2C(=O)NC4=CC=CC=C34 |

Synonyms |

subarine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Suberin

An in-depth technical guide on the chemical composition of suberin, targeted at researchers, scientists, and drug development professionals.

1. Introduction

Suberin is a complex, lipophilic polyester biopolymer integral to the cell walls of specific plant tissues. It is a primary component of the periderm (cork), root endodermis and exodermis, seed coats, and tissues formed in response to wounding. Functionally, suberin forms a critical barrier that is largely impermeable to water, preventing desiccation and controlling the movement of solutes and gases. This barrier also provides robust protection against pathogen invasion. The unique protective properties of suberin are a direct result of its intricate and variable chemical architecture, which consists of two distinct, cross-linked domains: a polyaliphatic domain and a polyaromatic domain.[1] This guide provides a detailed examination of the molecular structure, composition, biosynthesis, and analytical methodologies pertinent to the study of this essential biopolymer.

2. Molecular Architecture of Suberin

The prevailing model of suberin structure describes a macromolecule composed of two distinct domains. The polyaromatic domain is primarily deposited within the primary cell wall, while the polyaliphatic domain is located between the primary cell wall and the plasma membrane.[1] These domains are believed to be covalently cross-linked, forming a resilient, integrated barrier.

2.1 The Polyaliphatic Domain

The aliphatic domain is a complex polyester primarily responsible for the hydrophobic, barrier properties of suberin. It is composed of several classes of monomers linked by ester bonds, with glycerol serving as a crucial backbone for creating the three-dimensional polymer network.[1][2]

The major constituents include:

-

ω-Hydroxy Fatty Acids: Long-chain fatty acids (typically C16-C24) with a hydroxyl group at the terminal (ω) carbon. 18-hydroxyoctadec-9-enoic acid is a common example.[1][3]

-

α,ω-Dicarboxylic Acids: Long-chain dicarboxylic acids (diacids) derived from the oxidation of ω-hydroxy fatty acids. Octadec-9-ene-1,18-dioic acid is a frequently reported monomer.[1][3]

-

Very-Long-Chain Fatty Acids (VLCFAs): Saturated and unsaturated fatty acids with chain lengths typically greater than 20 carbons.[2]

-

Fatty Alcohols: Long-chain primary alcohols (typically C18-C30) formed by the reduction of fatty acids.[2][4]

-

Glycerol: This three-carbon polyol acts as a key branching and cross-linking agent, esterifying aliphatic monomers to build the complex polyester matrix.[1][5]

2.2 The Polyaromatic Domain

The polyaromatic domain is a lignin-like polymer that provides rigidity and structural integrity. It is primarily composed of hydroxycinnamic acids and their derivatives, which are derived from the phenylpropanoid pathway.[2] The most abundant aromatic monomer is ferulic acid , which can be ester-linked to aliphatic monomers (like ω-hydroxyacids) or fatty alcohols, thereby serving as a crucial bridge between the aliphatic and aromatic domains.[1][2]

3. Quantitative Composition of Suberin

The exact monomeric composition of suberin exhibits significant variation depending on the plant species, tissue type, developmental stage, and environmental conditions. This variability reflects the diverse functional requirements of the suberized barrier in different biological contexts. The following table summarizes the quantitative composition of major suberin monomer classes from several well-studied species.

| Plant Species | Tissue | Fatty Acids | ω-Hydroxy Acids | α,ω-Diacids | Alcohols | Glycerol | Ferulate | Reference |

| Quercus suber (Cork Oak) | Cork (Periderm) | 2-10% | 48-84% | 2-20% | 1-10% | ~4% | 5-9% | [6][7] |

| Solanum tuberosum (Potato) | Tuber Periderm | ~7% | ~15-30% | ~30-40% | ~8% | ~20% | <1% | [5][8][9] |

| Arabidopsis thaliana | Root | ~10-15% | ~37-52% | ~24-31% | ~5% | N/A | N/A | [1][10][11] |

Note: Values are expressed as a relative percentage of total identified monomers and can vary significantly between studies due to different analytical methods and growth conditions. "N/A" indicates data not typically quantified or reported in the cited studies.

4. Biosynthesis of Suberin Monomers

The synthesis of suberin precursors involves the coordination of several major metabolic pathways, primarily fatty acid synthesis and the phenylpropanoid pathway.

-

Aliphatic Monomer Synthesis: C16 and C18 fatty acids are synthesized in plastids and transported to the endoplasmic reticulum (ER). In the ER, they are elongated by a fatty acid elongase (FAE) complex to form VLCFAs. A series of modifications, catalyzed by cytochrome P450 (CYP) enzymes (e.g., ω-hydroxylases) and fatty acyl-CoA reductases (FARs), produces the characteristic ω-hydroxyacids and fatty alcohols. Glycerol-3-phosphate acyltransferases (GPATs) are involved in esterifying these monomers to the glycerol backbone.[2]

-

Aromatic Monomer Synthesis: The phenylpropanoid pathway produces hydroxycinnamoyl-CoAs, such as feruloyl-CoA. An acyltransferase, ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), is responsible for transferring ferulic acid to ω-hydroxyacids and fatty alcohols.[2]

The synthesized monomers are then thought to be transported to the apoplast for polymerization into the final suberin macromolecule.

5. Experimental Protocols for Suberin Analysis

The analysis of the insoluble suberin polymer requires a multi-step workflow involving isolation, depolymerization, and chemical identification of the resulting monomers.

5.1 Protocol: Tissue Isolation and Delipidation

This protocol is adapted for isolating suberin from tissues like potato tuber periderm.[8]

-

Tissue Preparation: Collect fresh plant tissue (e.g., potato peels). Mechanically remove any non-suberized tissue (e.g., amylaceous tissue). Lyophilize (freeze-dry) the tissue to a constant weight.

-

Enzymatic Digestion: Incubate the dried tissue in a solution of 2% (w/v) cellulase and 2% (w/v) pectinase in a 10 mM citric acid buffer (pH 3.0) for 48-72 hours at room temperature with gentle agitation. This step removes polysaccharides.

-

Washing: Wash the resulting periderm tissue extensively with a borate buffer (pH 9.0) and then with deionized water to remove digestion products. Dry the isolated periderm.

-

Delipidation (Wax Extraction): Extract the dried, isolated periderm with chloroform in a Soxhlet extractor or by repeated incubation (e.g., 3 times for 18 hours each) to remove soluble, non-polymeric waxes. The remaining insoluble residue is the suberin-enriched cell wall material.

5.2 Protocol: Suberin Depolymerization by Transesterification

This method cleaves the ester bonds of the suberin polymer to release its constituent monomers for analysis.[1][8]

-

Reagents: Prepare a 14% (w/w) solution of Boron Trifluoride in Methanol (BF3/MeOH). Add an internal standard (e.g., dotriacontane or ω-pentadecalactone) to the dried, dewaxed periderm for quantification.

-

Reaction: Add the BF3/MeOH solution to the sample in a sealed reaction vial. Incubate at 70°C for 16-18 hours. This reaction cleaves ester bonds and methylates the resulting carboxylic acid groups.

-

Extraction: After cooling, terminate the reaction by adding a saturated aqueous solution of NaHCO3. Extract the methyl ester monomers from the aqueous phase using an organic solvent like chloroform or a heptane:toluene mixture (1:1 v/v).[12] Perform the liquid-liquid extraction three times, pooling the organic phases.

-

Washing and Drying: Wash the pooled organic phase with deionized water to remove residual salts. Dry the organic phase over anhydrous sodium sulfate, then evaporate the solvent under a stream of nitrogen to concentrate the monomer extract.

5.3 Protocol: Monomer Derivatization and GC-MS Analysis

Free hydroxyl groups on the monomers must be derivatized to increase their volatility for gas chromatography.[13]

-

Derivatization: Redissolve the dried monomer extract in a suitable solvent. Add a silylating agent such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at 70-80°C for 30-60 minutes to convert all hydroxyl groups to their corresponding silyl ethers.

-

GC-MS Analysis: Inject a 1 µL aliquot of the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[12]

-

Chromatography: Use a suitable capillary column (e.g., HP-5MS). A typical temperature program starts at 50-80°C, ramps up to ~320°C, and holds for several minutes to ensure elution of all compounds.[12][14]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monomers are identified by comparing their retention times and mass spectra to those of authentic standards and established mass spectral libraries.

-

Quantification: Calculate the amount of each monomer by comparing its peak area to that of the known amount of internal standard added prior to depolymerization.[13]

-

Suberin is a chemically complex and biologically vital macromolecule. Its unique two-domain structure, composed of a hydrophobic aliphatic polyester and a rigid polyaromatic matrix, creates a highly effective protective barrier in plants. Understanding the precise chemical composition and architecture of suberin is essential for fields ranging from plant physiology and pathology to materials science and the development of novel biopolymers. The analytical workflows detailed herein provide a robust framework for researchers to investigate this fascinating and important natural product.

References

- 1. Water and solute permeabilities of Arabidopsis roots in relation to the amount and composition of aliphatic suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digituma.uma.pt [digituma.uma.pt]

- 3. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CYP86A33-targeted gene silencing in potato tuber alters suberin composition, distorts suberin lamellae, and impairs the periderm's water barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cork suberin as a new source of chemicals. 1. Isolation and chemical characterization of its composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

The Molecular Architecture of Suberin Lamellae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, lipophilic biopolymer deposited in the cell walls of specific plant tissues, forming the suberin lamellae. This intricate structure serves as a crucial protective barrier, regulating the passage of water and solutes and defending against pathogens.[1][2][3] The unique composition and arrangement of suberin's molecular components give rise to its remarkable barrier properties. This technical guide provides an in-depth exploration of the molecular structure of suberin lamellae, detailing its chemical composition, the experimental protocols for its analysis, and the regulatory pathways governing its biosynthesis.

Molecular Composition of Suberin

Suberin is a polyester composed of two primary domains: a polyaliphatic domain and a polyaromatic domain.[4] These domains are thought to be cross-linked, forming a complex macromolecular structure.[4] Glycerol is a key component that interconnects the aliphatic monomers and potentially links the aliphatic and aromatic domains.[4][5]

The aliphatic domain is primarily composed of long-chain fatty acids and their derivatives, including ω-hydroxyacids and α,ω-diacids.[3][6] The chain lengths of these aliphatic monomers typically range from C16 to C24.[3] The specific composition of the aliphatic domain can vary significantly between plant species and tissues.

The polyaromatic domain is less well-characterized but is known to be rich in hydroxycinnamic acids, such as ferulic acid, and their derivatives.[4][6] This domain is thought to be covalently linked to the primary cell wall and the polyaliphatic domain.[4]

Quantitative Composition of Suberin Monomers

The relative abundance of different suberin monomers has been quantified in various plant species. The following table summarizes the monomeric composition of suberin from Cork Oak (Quercus suber), Potato (Solanum tuberosum), and Arabidopsis thaliana.

| Monomer Class | Sub-Class | Quercus suber (Cork) (% of total monomers)[5][7] | Solanum tuberosum (Potato Periderm) (% of total monomers)[8] | Arabidopsis thaliana (Root) (% of total monomers) |

| Aliphatics | ||||

| ω-Hydroxyacids | 25-35 | 15-25 | 30-40 | |

| α,ω-Diacids | 15-25 | 35-45 | 10-20 | |

| Fatty Acids | 5-10 | 2-5 | 5-15 | |

| 1-Alkanols | 5-10 | 1-3 | 2-8 | |

| Aromatics | ||||

| Ferulic Acid | 1-3 | <1 | 1-2 | |

| Glycerol | 10-20 | ~20 | 5-15 |

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific study and analytical methods used.

Experimental Protocols for Suberin Analysis

The elucidation of suberin's molecular structure relies on a combination of chemical and analytical techniques. The following sections detail the key experimental protocols used in suberin research.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Suberin Monomers

GC-MS is a powerful technique for the qualitative and quantitative analysis of the monomeric composition of suberin after chemical depolymerization.

2.1.1. Suberin Extraction and Depolymerization

-

Sample Preparation: Excise the suberized tissue from the plant material. The tissue should be finely ground to increase the surface area for extraction.

-

Solvent Extraction: Perform an exhaustive extraction of the ground tissue with a series of organic solvents (e.g., chloroform, methanol, acetone) to remove soluble waxes and other lipids. This is typically done using a Soxhlet extractor.

-

Depolymerization: The remaining insoluble material, rich in suberin, is then subjected to transesterification to break the ester bonds of the polymer and release the constituent monomers. A common method is alkaline methanolysis:

-

Reflux the solvent-extracted tissue in a solution of 1% (w/v) sodium methoxide in methanol for 2-4 hours.

-

Alternatively, other methods like base hydrolysis (e.g., with NaOH or KOH) or acid-catalyzed methanolysis (e.g., with BF3-methanol) can be used.[9]

-

-

Monomer Extraction: After depolymerization, the reaction mixture is acidified, and the released monomers are extracted into an organic solvent such as chloroform or hexane.[9]

2.1.2. Derivatization and GC-MS Analysis

-

Derivatization: The extracted monomers contain polar functional groups (hydroxyl and carboxyl groups) that need to be derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar groups into their trimethylsilyl (TMS) ethers and esters.[7]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the different monomers. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 4°C/min to 310°C, and held for 15 minutes.[10]

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. The resulting mass spectra are used to identify the individual monomers by comparing them to spectral libraries and known standards.

-

Quantification: Quantification is achieved by adding an internal standard to the sample before derivatization and comparing the peak areas of the monomers to that of the standard.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a non-destructive technique that provides information about the molecular structure and dynamics of intact suberin within the cell wall.[11][12]

2.2.1. Sample Preparation

-

Isolate the suberized tissue and perform solvent extraction as described for GC-MS analysis to remove soluble lipids.

-

The dried, solvent-extracted tissue is packed into an NMR rotor.

2.2.2. Solid-State NMR Analysis

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

13C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common solid-state NMR experiment for suberin analysis. It enhances the signal of the less abundant 13C nuclei by transferring magnetization from the more abundant 1H nuclei.

-

The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

-

-

Spectral Interpretation: The resulting 13C NMR spectrum shows distinct peaks corresponding to the different carbon environments in the suberin polymer.

-

Peaks in the aliphatic region (10-50 ppm) correspond to the long methylene chains of the fatty acid derivatives.

-

Signals in the carboxyl and ester region (170-180 ppm) provide information about the polyester linkages.

-

Resonances in the aromatic region (110-160 ppm) are indicative of the phenolic components.

-

-

Advanced Techniques: Two-dimensional solid-state NMR techniques, such as 1H-13C Heteronuclear Correlation (HETCOR) and 13C-13C correlation experiments, can be used to establish connectivity between different molecular groups and provide more detailed structural insights.[11]

Visualization of Molecular Structure and Regulatory Pathways

Molecular Model of Suberin Lamella

The suberin lamella is a highly organized structure within the plant cell wall. The current understanding suggests a layered arrangement of the aliphatic and aromatic domains.

Caption: Conceptual model of the suberin lamella within the plant cell wall.

Regulatory Network of Suberin Biosynthesis

The biosynthesis of suberin is a tightly regulated process involving a complex network of transcription factors and hormonal signaling pathways.

Caption: Simplified regulatory network of suberin biosynthesis.

Experimental Workflow for Suberin Analysis

The following diagram outlines the typical workflow for the chemical analysis of suberin monomers.

Caption: Experimental workflow for GC-MS analysis of suberin monomers.

References

- 1. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update [mdpi.com]

- 5. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 12. Biosynthesis, molecular structure, and domain architecture of potato suberin: a (13)C NMR study using isotopically labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Suberin in Plant Root Development

Introduction

Suberin is a complex, lipophilic biopolymer found in the cell walls of various plant tissues, serving as a critical barrier between the plant and its environment.[1] In plant roots, suberin is primarily deposited in the endodermis and, in many species, the exodermis, forming lamellae—a layered structure that encases the cells.[2] This deposition is a key aspect of root development and maturation. Initially, the endodermis develops Casparian strips, which are lignin-based structures that occlude the apoplastic space between cells.[1] As the root matures, suberin lamellae are deposited over the entire inner surface of the endodermal cell wall, creating a transcellular barrier.[3] This guide provides a comprehensive overview of the molecular biology, regulation, and physiological functions of suberin in root development, with a focus on its role in nutrient and water transport, stress response, and its underlying regulatory networks.

Molecular Composition and Biosynthesis

Suberin is a heteropolymer composed of two distinct domains: a polyaliphatic domain and a polyaromatic domain.[4][5] The aliphatic domain is primarily composed of very-long-chain fatty acids (VLCFAs), ω-hydroxy acids, α,ω-dicarboxylic acids, and fatty alcohols, which are cross-linked by a glycerol backbone.[4] The aromatic domain consists mainly of p-hydroxycinnamic acid derivatives, with ferulic acid being the most abundant.[4]

The biosynthesis of suberin monomers is a complex process involving multiple enzymatic steps localized primarily in the endoplasmic reticulum (ER).[3] It begins with the synthesis of C16 and C18 fatty acids in the plastid, which are then transported to the ER for elongation into VLCFAs by the fatty acid elongase (FAE) complex.[4] Key enzymes in this pathway include β-Ketoacyl-CoA Synthases (KCS), Cytochrome P450 oxidases (CYP86A and CYP86B families) for ω-hydroxylation, and Glycerol-3-Phosphate Acyltransferases (GPATs) for esterification to the glycerol backbone.[4][6] Aromatic components are synthesized via the phenylpropanoid pathway.[7]

Caption: Schematic of the suberin biosynthesis pathway in plant root cells.

Regulation of Suberin Deposition

Suberin formation is a highly regulated process, responding to both developmental programs and a wide array of environmental cues.[8] This regulation occurs primarily at the transcriptional level, governed by a complex network of transcription factors and hormonal signaling pathways.

Hormonal Regulation

Several key phytohormones are implicated in controlling suberization:

-

Abscisic Acid (ABA): ABA is a potent positive regulator of suberin deposition.[2] Exogenous ABA treatment leads to ectopic and enhanced suberization, a response critical for adaptation to stresses like drought and salinity.[3][9]

-

Ethylene: In contrast to ABA, ethylene generally acts as a negative regulator, with treatments often leading to reduced suberin content.[2][3]

-

Auxins: Recent studies show that auxins, such as indole-3-acetic acid (IAA) and phenylacetic acid (PAA), also modulate suberin deposition, often promoting it in a manner similar to ABA or in response to Casparian strip defects.[9]

Transcriptional Control

A number of transcription factor families orchestrate the expression of suberin biosynthetic genes:

-

MYB Transcription Factors: A set of MYB transcription factors, including AtMYB41, AtMYB53, AtMYB92, and AtMYB93 in Arabidopsis, are key positive regulators.[8][10] These factors are downstream of both developmental cues and ABA signaling, integrating various signals to fine-tune suberin deposition.[8][11] Overexpression of these MYBs is sufficient to induce ectopic suberization.[11]

-

NAC and WRKY Families: Members of the NAC and WRKY transcription factor families also serve as regulators of suberin biosynthesis, often integrating stress-related signals.[7][12]

Caption: Regulatory network controlling suberin deposition in plant roots.

Physiological Role in Root Function

The suberin lamellae, along with the Casparian strip, form the primary apoplastic barriers in the root, playing a pivotal role in plant physiology.

Control of Water and Nutrient Uptake

Suberin is highly hydrophobic and acts as a barrier to the free diffusion of water and solutes.[1] This forces water and dissolved nutrients to cross the plasma membrane of endodermal cells (symplastic transport), allowing the plant to selectively control uptake into the vascular system.[1] Mutants with increased root suberin, such as esb1, exhibit reduced transpiration rates and altered accumulation of various mineral ions, demonstrating suberin's critical role in controlling water and nutrient homeostasis.[13][14] For instance, increased suberin is associated with decreased uptake of Ca, Mn, and Zn, while uptake of Na, S, and K is increased.[13][15]

Role in Abiotic Stress Tolerance

Suberin deposition is a key adaptive response to numerous abiotic stresses:

-

Drought and Osmotic Stress: Under water deficit, increased suberization reduces radial water loss from the stele back to the drying soil, thus improving water use efficiency.[3][10]

-

Salinity Stress: Enhanced suberin deposition acts as a barrier to the apoplastic bypass flow of toxic ions like Na+, preventing their accumulation in the shoot.[6][7]

-

Waterlogging: In waterlogged soils, suberin in the outer root layers can form a barrier to radial oxygen loss (ROL), helping to ventilate the root tip.[16]

-

Nutrient Imbalances: Suberization is dynamically regulated by nutrient availability. Deficiencies in potassium (K) and sulfur (S) lead to increased suberin, potentially to prevent leakage from the stele, while deficiencies in iron (Fe), manganese (Mn), and zinc (Zn) reduce suberization, possibly to enhance uptake.[3]

Defense Against Biotic Threats

The suberized endodermis serves as a physical line of defense, preventing soil-borne pathogens from invading the vascular tissues and spreading throughout the plant.[3][10] Studies in soybean have shown a strong correlation between the extent of root suberization and resistance to the fungal pathogen Phytophthora sojae.[10][17]

Quantitative Data on Root Suberin

The composition and amount of suberin vary significantly depending on the plant species, developmental stage, and environmental conditions.

Table 1: Impact of Abiotic Stress on Root Suberin Content

| Plant Species | Stress Condition | Change in Total Aliphatic Suberin | Key Monomer Changes | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | 100 mM NaCl | +22% | Significant increase in dicarboxylic acids | [7] |

| Arabidopsis thaliana | Salt Stress | Increased suberization | - | [3] |

| Arabidopsis thaliana (esb1 mutant) | Control | ~2x increase vs. Wild Type | Increased ω-hydroxy acids, dicarboxylic acids | [13][14] |

| Hordeum vulgare (Barley) | Osmotic Stress | Increased | - | [10] |

| Hordeum vulgare (Barley) | Manganese Deficiency | Decreased | Overall reduction in aliphatic monomers | [18] |

| Oryza sativa (Rice) | Salt Stress | Increased | - | [7] |

| Sedum alfredii | 25 µM Cadmium | Increased | - |[19] |

Table 2: Key Genes in Arabidopsis Root Suberin Biosynthesis and Transport

| Gene | Encoded Protein | Function in Suberin Pathway | Reference(s) |

|---|---|---|---|

| KCS2 / KCS20 | β-Ketoacyl-CoA Synthase | Fatty acid elongation (VLCFA synthesis) | [4] |

| CYP86A1 / HORST | Cytochrome P450 Oxidase | ω-hydroxylation of fatty acids | [4] |

| CYP86B1 / RALPH | Cytochrome P450 Oxidase | ω-hydroxylation of fatty acids | [4] |

| GPAT5 | Glycerol-3-Phosphate Acyltransferase | Esterification of suberin monomers to glycerol | [6] |

| ASFT | Aliphatic Suberin Feruloyl Transferase | Attaches ferulic acid to ω-hydroxy acids/alcohols | [7] |

| ABCG family | ATP-Binding Cassette Transporter | Transport of suberin monomers across plasma membrane | [7] |

| LTPs | Lipid Transfer Proteins | Extracellular transport/assembly of monomers | [4] |

| GELPs | GDSL-type Esterase/Lipase | Polymerization of suberin monomers |[20] |

Experimental Protocols

Protocol 1: Histochemical Staining of Root Suberin

This protocol is adapted from Marhavý et al. (2021) for visualizing suberin lamellae in Arabidopsis roots using fluorescent microscopy.[21][22]

Materials:

-

Seedlings grown on half-strength MS agar plates.

-

Fluorol Yellow 088 (FY 088) staining solution: 0.03% (w/v) FY 088 in lactic acid (prepare fresh).

-

Aniline Blue counterstain solution: 0.5% (w/v) in water.

-

12- or 24-well plates, water bath, confocal microscope.

Workflow Diagram:

Caption: Experimental workflow for Fluorol Yellow 088 staining of root suberin.

Procedure:

-

Sample Preparation: Gently transfer 5- to 7-day-old seedlings from the MS plate into a well of a 12-well plate containing 2 ml of freshly prepared 0.03% FY 088 solution.

-

Staining: Seal the plate with parafilm and place it in a 70°C water bath for 20 minutes in complete darkness.[22]

-

Washing: Remove the FY 088 solution and wash the seedlings with 2-3 ml of water for 10 minutes in the dark.

-

Counterstaining: Remove the water and add 2 ml of 0.5% Aniline Blue solution. Incubate for 30 minutes at room temperature in the dark. This step helps to quench autofluorescence from xylem and other tissues.

-

Final Wash: Remove the Aniline Blue solution and wash again with 2-3 ml of water for 10 minutes in the dark.[22]

-

Mounting and Imaging: Mount 10-15 seedlings in a drop of water on a microscope slide. Image using a confocal microscope. Suberin will fluoresce yellow/green. Use a 488 nm laser for excitation and collect emission between 500-550 nm.[21] Tile scans using a 10x or 20x objective are recommended for observing the overall suberization pattern along the root.[21]

Protocol 2: Quantification of Suberin Monomers by GC-MS

This protocol outlines the general steps for the chemical analysis of suberin composition, a method widely used in the field.[23][24]

Materials:

-

Root tissue (fresh or lyophilized).

-

Solvents: Chloroform, Methanol, Hexane.

-

Reagents for transesterification: Boron trifluoride (BF₃) in methanol or methanolic HCl.

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[23]

-

Internal standards (e.g., long-chain alkanes).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Workflow Diagram:

Caption: General workflow for the quantification of suberin monomers via GC-MS.

Procedure:

-

Wax Extraction: Thoroughly wash and dry the root material. Extract soluble waxes by immersing the tissue in chloroform or a chloroform:methanol mixture, typically for 24 hours. This step removes surface lipids that are not part of the suberin polymer.[24]

-

Depolymerization: Dry the delipidated root residue. Perform a transesterification reaction by heating the residue in BF₃/methanol or methanolic HCl. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

-

Monomer Extraction: After the reaction, extract the liberated monomers into an organic solvent like hexane or chloroform.

-

Derivatization: Evaporate the solvent and treat the dried monomer residue with a silylating agent (e.g., BSTFA). This step converts polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) ethers and esters, which are suitable for gas chromatography.[24]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different suberin monomers will be separated based on their volatility and polarity in the GC column and then identified based on their characteristic mass spectra.

-

Quantification: Quantify the abundance of each monomer by comparing its peak area to that of a known amount of an internal standard added at the beginning of the procedure.[23]

Conclusion and Future Perspectives

Suberin is an indispensable polymer in plant root development, forming a dynamic and highly regulated barrier that is central to a plant's ability to control nutrient uptake, manage water resources, and defend against environmental threats. The intricate network of hormonal and transcriptional regulators allows the plant to precisely modulate the extent and location of suberization in response to ever-changing soil conditions.

Future research will likely focus on elucidating the complete regulatory networks, identifying the specific transporters for all monomer classes, and understanding the precise mechanisms of extracellular polymerization. A deeper understanding of suberin plasticity holds immense potential for developing crops with enhanced nutrient use efficiency, superior drought and salt tolerance, and improved resistance to soil-borne diseases, addressing key challenges in global food security.

References

- 1. Suberin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Plant root suberin: A layer of defence against biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]

- 7. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suberin plasticity to developmental and exogenous cues is regulated by a set of MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Plant root suberin: A layer of defence against biotic and abiotic stresses [frontiersin.org]

- 11. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Root suberin forms an extracellular barrier that affects water relations and mineral nutrition in Arabidopsis [openresearch-repository.anu.edu.au]

- 15. Suberin Plays Vital Role in Plant Nutrient Absorption- Crop Biotech Update (May 29, 2009) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 16. Frontiers | Does suberin accumulation in plant roots contribute to waterlogging tolerance? [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Histochemical Staining of Suberin in Plant Roots [bio-protocol.org]

- 22. Histochemical Staining of Suberin in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

The Impermeable Armor: A Technical Guide to Suberin Deposition in Response to Abiotic Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberin, a complex lipophilic biopolymer, forms a critical barrier in plant roots and other tissues, regulating the passage of water and solutes and providing a primary defense against a multitude of environmental challenges. The deposition of this intricate macromolecule is a highly dynamic process, exquisitely sensitive to abiotic stresses such as drought, salinity, nutrient deficiency, and heavy metal toxicity. Understanding the molecular mechanisms that govern stress-induced suberization is paramount for the development of stress-resilient crops and for identifying novel targets for agrochemical intervention. This technical guide provides an in-depth exploration of the signaling pathways, key regulatory genes, and quantitative changes in suberin composition in response to various abiotic stresses. Detailed experimental protocols for the analysis of suberin deposition are also presented to facilitate further research in this critical area of plant biology.

Introduction to Suberin and its Role in Abiotic Stress Tolerance

Suberin is a cell wall-associated heteropolymer composed of a polyaliphatic and a polyphenolic domain. It is primarily deposited in the endodermis and exodermis of roots, the periderm of tubers and woody species, and in seed coats.[1] This hydrophobic barrier plays a crucial role in controlling the radial transport of water and ions, thereby preventing water loss and restricting the entry of toxic ions from the soil into the plant's vascular system.[2] The plasticity of suberin deposition is a key adaptive trait, allowing plants to remodel their root systems to cope with fluctuating environmental conditions.[2] Abiotic stresses, such as high salinity, water deficit, and exposure to heavy metals, trigger a cascade of signaling events that lead to an increase in the amount and a change in the composition of suberin, reinforcing this protective barrier.[3][4]

Quantitative Changes in Suberin Deposition Under Abiotic Stress

The response of plants to abiotic stress often involves a significant alteration in the quantity and composition of suberin in their root tissues. These changes are a key component of the plant's strategy to mitigate the detrimental effects of the stress.

Drought Stress

Under water deficit conditions, many plant species increase the total amount of suberin in their roots to reduce water loss to the drying soil. In Arabidopsis thaliana, chronic drought stress led to a 41% increase in total suberin content after two weeks and a 22% increase after three weeks compared to control conditions.[3]

Table 1: Changes in Suberin Content in Arabidopsis thaliana Roots Under Drought Stress

| Duration of Drought | Change in Total Suberin Content | Reference |

| 2 weeks | +41% | [3] |

| 3 weeks | +22% | [3] |

Salt Stress

High salinity is a major abiotic stress that induces significant changes in root suberization. Increased suberin deposition helps to restrict the passive influx of toxic Na+ ions into the root stele.[5] In Arabidopsis thaliana exposed to 100 mM NaCl, the total suberin content in roots increased by 22%.[4][6] This was accompanied by significant increases in dicarboxylic fatty acids and modest increases in 18:0 ferulate and 20:0 and 22:0 coumarates.[4][6]

Table 2: Changes in Suberin Content and Composition in Arabidopsis thaliana Roots Under Salt Stress (100 mM NaCl)

| Suberin Component | Change | Reference |

| Total Suberin | +22% | [4][6] |

| Dicarboxylic Fatty Acids | Significant Increase | [4][6] |

| 18:0 Ferulate | Modest Increase | [4][6] |

| 20:0 and 22:0 Coumarates | Modest Increase | [4][6] |

Nutrient Deficiency

Nutrient availability significantly influences suberin deposition. Deficiencies in certain nutrients can either increase or decrease suberization, depending on the specific element. For instance, deficiencies in iron (Fe), zinc (Zn), and manganese (Mn) have been shown to reduce suberin deposition, a response mediated by ethylene signaling.[7] Conversely, other nutrient stresses can induce suberization, a process often regulated by the hormone abscisic acid (ABA).[7]

Table 3: Effect of Nutrient Deficiency on Root Suberin Deposition

| Nutrient Deficiency | Effect on Suberin Deposition | Signaling Hormone | Reference |

| Iron (Fe) | Decrease | Ethylene | [7] |

| Zinc (Zn) | Decrease | Ethylene | [7] |

| Manganese (Mn) | Decrease | Ethylene | [7] |

| Various others | Increase | Abscisic Acid (ABA) | [7] |

Heavy Metal Stress

Exposure to heavy metals like cadmium (Cd) can induce the thickening of cell walls with increased deposition of lignin and suberin.[8] This serves to immobilize the toxic metals within the cell wall matrix, restricting their transport to more sensitive cellular locations.[8]

Signaling Pathways and Regulatory Networks

The induction of suberin deposition by abiotic stress is controlled by a complex network of signaling pathways involving phytohormones and transcription factors.

The Central Role of Abscisic Acid (ABA)

Abscisic acid (ABA) is a key phytohormone that mediates the response to many abiotic stresses, including drought and salinity.[9] Stress-induced ABA accumulation triggers a signaling cascade that leads to the upregulation of suberin biosynthesis genes.[9] This ABA-mediated suberization is a rapid and transient response to stress.[10] The core ABA signaling module consists of ABA receptors (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs), and sucrose non-fermenting-1-related protein kinases 2 (SnRK2s).[11] In the presence of ABA, the receptors inhibit PP2Cs, leading to the activation of SnRK2s, which in turn phosphorylate downstream transcription factors that regulate the expression of suberin biosynthesis genes.[11]

References

- 1. digituma.uma.pt [digituma.uma.pt]

- 2. Frontiers | Plant root suberin: A layer of defence against biotic and abiotic stresses [frontiersin.org]

- 3. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]

- 5. ONAC005 enhances salt stress tolerance by promoting suberin deposition in root endodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suberin on Nutrient Stress [aribidopsis.com]

- 8. Heavy metals toxicity in plants: understanding mechanisms and developing coping strategies for remediation: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Architectural Blueprints of a Plant's Armor: A Technical Guide to the Key Genes in Suberin Monomer Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex lipophilic biopolymer, a critical component of the plant's defense and regulatory systems. Found in the cell walls of various tissues such as the root endodermis, periderm of tubers, and bark, it forms a formidable barrier against both biotic and abiotic stresses.[1][2][3] The suberin polymer is composed of two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain.[1][2][4] The aliphatic domain is primarily composed of very-long-chain fatty acids (VLCFAs), ω-hydroxy acids, α,ω-dicarboxylic acids, and fatty alcohols, all cross-linked by a glycerol backbone.[4][5] The phenolic domain consists mainly of hydroxycinnamic acid derivatives, with ferulic acid being the most abundant.[2][4] Understanding the genetic underpinnings of suberin monomer biosynthesis is paramount for developing strategies to enhance plant resilience and for potential applications in biotechnology and pharmacology. This technical guide provides an in-depth overview of the core genes involved in this intricate biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Genetic Toolkit for Suberin Monomer Production

The biosynthesis of suberin monomers is a multi-step process orchestrated by a suite of enzymes encoded by specific gene families. These reactions are predominantly localized to the endoplasmic reticulum (ER).[2][6] The pathway can be broadly divided into the biosynthesis of aliphatic and phenolic monomers.

Biosynthesis of Aliphatic Monomers

The journey to create the aliphatic backbone of suberin begins with the synthesis of C16 and C18 fatty acids in the plastids.[2][7] These fatty acids are then transported to the ER for a series of modifications.

1. Fatty Acid Elongation: The initial C16 and C18 acyl-CoAs undergo elongation to form VLCFAs (up to C28 and beyond) through the action of a fatty acid elongase (FAE) complex.[8][9] A key and rate-limiting enzyme in this complex is β-ketoacyl-CoA synthase (KCS).[9][10]

-

KCS (β-ketoacyl-CoA synthase): Genes such as AtKCS2 and AtKCS20 in Arabidopsis thaliana and StKCS6 in potato are crucial for the elongation of fatty acyl chains.[3][8] Mutations in these genes lead to a significant reduction in VLCFAs.[5] For instance, the atkcs20kcs2 double mutant in Arabidopsis shows a substantial decrease in C22 and C24 VLCFAs.[5]

2. Oxidation: The elongated VLCFAs are then subjected to oxidation, primarily ω-hydroxylation, catalyzed by cytochrome P450 monooxygenases.

-

CYP86A and CYP86B (Cytochrome P450): Members of this family, such as AtCYP86A1 and AtCYP86B1 in Arabidopsis and StCYP86A33 in potato, are responsible for the ω-hydroxylation of fatty acids, a critical step in forming ω-hydroxy acids and their derivatives, the α,ω-dicarboxylic acids.[3][8][11] The atcyp86a1/horst mutant exhibits a significant reduction in ω-hydroxy acids with chain lengths shorter than C20.[2] Similarly, the atcyp86b1/ralph mutant shows a marked decrease in C22 and C24 ω-hydroxy acids and α,ω-dicarboxylic acids.[10]

3. Reduction to Primary Alcohols: A portion of the fatty acyl-CoAs are reduced to primary fatty alcohols.

-

FAR (Fatty Acyl-CoA Reductase): Genes like AtFAR1 , AtFAR4 , and AtFAR5 in Arabidopsis are involved in the production of primary fatty alcohols of varying chain lengths (C18, C20, and C22 respectively).[8][10]

4. Acyltransfer to Glycerol: The glycerol backbone of the suberin polymer is esterified with aliphatic monomers.

-

GPAT (Glycerol-3-Phosphate Acyltransferase): AtGPAT5 in Arabidopsis is a key enzyme that catalyzes the transfer of acyl-CoAs to glycerol-3-phosphate, forming monoacylglycerols.[8][10] The atgpat5 mutant shows a 50% reduction in aliphatic suberin in roots.[10]

Biosynthesis of Phenolic Monomers

The primary phenolic monomer in suberin is ferulic acid, which is synthesized via the well-characterized phenylpropanoid pathway.[2][4]

1. Phenylpropanoid Pathway: This pathway starts with the deamination of phenylalanine by PHENYLALANINE AMMONIA-LYASE (PAL) and proceeds through a series of enzymatic steps to produce various phenolic compounds, including ferulic acid.

2. Esterification to Aliphatic Monomers: A crucial step for integrating phenolic monomers into the suberin polymer is their esterification to ω-hydroxy acids and fatty alcohols.

-

ASFT /FHT (Aliphatic Suberin Feruloyl Transferase/Fatty Alcohol Hydroxycinnamoyl Transferase): In Arabidopsis, AtASFT (also known as HHT) and in potato, StFHT , are responsible for transferring feruloyl-CoA to ω-hydroxy acids and primary alcohols.[3][8][12] The atasft mutant almost completely lacks ferulic acid in its suberin.[10]

Quantitative Data on Key Gene Function

The functional importance of these genes has been elucidated through the analysis of mutants and overexpression lines. The following tables summarize the quantitative impact of gene disruption or overexpression on suberin monomer composition.

Table 1: Impact of Gene Mutations on Aliphatic Suberin Monomer Content in Arabidopsis thaliana Roots

| Gene Mutant | Affected Monomer Class | Chain Length | Change in Monomer Content (%) | Reference |

| atkcs2/daisy | VLCFAs | C22, C24 | Depleted | [5] |

| atkcs20kcs2 | VLCFAs | C22, C24 | Significantly Reduced | [5] |

| atcyp86a1/horst | ω-hydroxy acids | < C20 | Significantly Lower | [2] |

| atcyp86b1/ralph | ω-hydroxy acids, α,ω-dicarboxylic acids | C22, C24 | Strong Reduction | [10][13] |

| atgpat5 | Aliphatic Suberin (total) | - | ~50% Reduction | [10] |

| quad-myb | Total Suberin Monomers | - | ~78% Decrease | [14][15] |

Table 2: Impact of Gene Overexpression on Suberin-Related Components

| Overexpressed Gene | Plant | Tissue | Effect | Quantitative Change | Reference |

| AtGPAT7 | Arabidopsis thaliana | - | Accumulation of suberin monomers | - | [8] |

| ANAC046 | Arabidopsis thaliana | Roots | Increased suberin content | Almost double compared to WT | [14] |

| AtMYB41 | Arabidopsis thaliana | Leaves | Induced suberin deposition | - | [10] |

Signaling Pathways and Regulatory Networks

The biosynthesis of suberin is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the MYB (myeloblastosis) and NAC (NAM, ATAF1/2, CUC2) families.[10][16] Phytohormones such as abscisic acid (ABA) and ethylene also play significant roles in modulating suberin deposition, especially in response to stress.[10][17]

-

MYB Transcription Factors: In Arabidopsis, AtMYB41 , AtMYB53 , AtMYB92 , and AtMYB93 are positive regulators of suberin biosynthesis.[14][16] The overexpression of AtMYB41 induces ectopic suberin deposition.[10] A quadruple mutant (quad-myb) for these four MYBs shows a dramatic reduction in suberin content.[14][15] AtMYB107 is another positive regulator, particularly in the seed coat.[18]

-

NAC Transcription Factors: ANAC046 in Arabidopsis acts as a key transcriptional activator of suberin biosynthesis genes.[10][17] Conversely, StNAC103 in potato acts as a repressor.[10]

Caption: Overview of the suberin monomer biosynthesis pathway and its regulation.

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of aliphatic suberin monomers in Arabidopsis thaliana roots.[1][4]

a. Sample Preparation and Delipidation:

-

Harvest roots from soil-grown or in vitro-cultured plants.

-

Thoroughly wash the roots with deionized water to remove any debris.

-

Freeze-dry the root material and grind it to a fine powder.

-

To remove soluble lipids, perform sequential solvent extraction with chloroform:methanol (2:1, v/v), chloroform, and methanol, each for a specified duration with agitation.[1]

-

After the final methanol wash, dry the delipidated root residue in a fume hood.[1]

b. Depolymerization and Extraction:

-

The dried, delipidated residue contains the suberin polymer.

-

Depolymerize the suberin by transesterification using 1 M methanolic HCl or boron trifluoride-methanol at 80°C for 2 hours.[4]

-

Add a known amount of an internal standard (e.g., adonitol or heptadecanoic acid) for quantification.[4]

-

Extract the released aliphatic monomers three times with hexane.[4]

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

c. Derivatization and GC-MS Analysis:

-

Derivatize the dried monomers to make them volatile for GC analysis. This is typically done using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[4][6]

-

Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

-

Identify the individual suberin monomers based on their mass spectra and retention times compared to known standards.

-

Quantify the monomers by comparing their peak areas to that of the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of suberin biosynthesis genes.[7][11]

a. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue (e.g., roots, leaves) and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qRT-PCR Reaction:

-

Design and validate primers specific to the target genes and a reference gene (housekeeping gene with stable expression, e.g., ACTIN or EF-1α).[11]

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the PCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[14]

Promoter-GUS Fusion Assay for Gene Expression Localization

This histochemical assay is used to visualize the spatial expression pattern of a gene of interest.[19][20]

a. Plant Transformation:

-

Clone the promoter region of the target suberin biosynthesis gene upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.

-

Introduce the construct into Agrobacterium tumefaciens.

-

Transform plants (e.g., Arabidopsis thaliana) using a method like floral dipping.

-

Select transgenic plants carrying the promoter-GUS construct.

b. GUS Staining:

-

Harvest the desired plant tissue from the transgenic lines.

-

Fix the tissue, for example, in cold 90% acetone.[21]

-

Rinse the tissue and incubate it in a staining buffer containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) as the substrate.[19][20] The buffer also typically contains potassium ferricyanide and potassium ferrocyanide to prevent the diffusion of the blue precipitate.[19]

-

Incubate the tissue at 37°C for several hours to overnight, depending on the promoter strength.

-

After staining, clear the tissue of chlorophyll by incubating in an ethanol series (e.g., 70% ethanol).

c. Visualization:

-

Observe the stained tissue under a light microscope or dissecting microscope.

-

The presence of a blue precipitate indicates the sites of GUS activity and thus the expression of the gene of interest.

Caption: A typical experimental workflow for characterizing suberin biosynthesis genes.

Conclusion

The biosynthesis of suberin monomers is a complex and highly regulated process involving a dedicated set of genes. The identification and characterization of these genes, particularly from the KCS, CYP450, FAR, GPAT, and ASFT/FHT families, have significantly advanced our understanding of how plants construct this vital protective barrier. The quantitative analysis of mutants and overexpression lines has solidified the functional roles of these genes, while the elucidation of regulatory networks involving MYB and NAC transcription factors has provided insights into the control of suberin deposition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this fascinating pathway, paving the way for the development of crops with enhanced stress tolerance and for novel biotechnological applications of this unique plant biopolymer.

References

- 1. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]

- 3. Promoter: GUS expression studies [bio-protocol.org]

- 4. Chemical Analysis of Suberin in the Root [bio-protocol.org]

- 5. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 7. scilit.com [scilit.com]

- 8. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. web.uri.edu [web.uri.edu]

- 11. Quantitative expression analysis of selected transcription factors in pavement, basal and trichome cells of mature leaves from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Overexpression of ANAC046 Promotes Suberin Biosynthesis in Roots of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suberin plasticity to developmental and exogenous cues is regulated by a set of MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]

- 20. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 21. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Suberin in Plant Water Homeostasis: A Technical Guide

Introduction

In the intricate world of plant biology, the ability to manage water resources is paramount to survival, particularly in the face of increasing abiotic stresses like drought and salinity. Plants have evolved a variety of sophisticated mechanisms to control water uptake, transport, and loss. Among these, the deposition of suberin, a complex lipophilic biopolymer, in the cell walls of specific tissues represents a critical line of defense against uncontrolled water loss. This technical guide provides an in-depth exploration of the function of suberin as a hydrophobic barrier, detailing the quantitative effects on water relations, the experimental protocols used for its study, and the signaling pathways that regulate its deposition.

Suberin is primarily located in the root endodermis and exodermis, the periderm of woody species and tubers, and in seed coats.[1] It is a heteropolymer composed of two distinct domains: a poly(phenolic) domain integrated into the primary cell wall and a poly(aliphatic) domain deposited in lamellae between the cell wall and the plasma membrane.[1][2] This unique structure creates a formidable barrier that is largely impermeable to water, thereby playing a crucial role in plant water homeostasis.[2][3]

Quantitative Impact of Suberin on Plant Water Relations

The modification of suberin content and composition has a quantifiable impact on a plant's ability to manage water. Studies using Arabidopsis thaliana mutants with altered suberin deposition have provided direct genetic evidence for its role as a barrier to water movement.[4][5] Mutants with increased root suberin, such as enhanced suberin1 (esb1), exhibit reduced daytime transpiration rates and enhanced water-use efficiency.[4][6] Conversely, mutants with defective or reduced suberin are more susceptible to water loss through the root system.[7][8]

| Genotype/Species | Phenotype | Measured Parameter | Observation | Reference(s) |

| Arabidopsis thaliana (esb1-2) | Ectopic/Increased Suberin | Rate of Water Loss (Root Periderm) | Lower rate of water loss compared to wild-type. | [7] |

| Arabidopsis thaliana (esb1) | Increased Root Suberin | Daytime Transpiration Rate | Reduced compared to wild-type. | [4][5][6] |

| Arabidopsis thaliana (esb1) | Increased Root Suberin | Water-Use Efficiency (WUE) | Increased during vegetative growth. | [4][5][6] |

| Arabidopsis thaliana (cyp86a1-1 cyp86b1-1) | Severely Altered Suberin Composition | Water Loss (Root Periderm) | Increased compared to wild-type. | [7][8] |

| Arabidopsis thaliana (cyp86a1-1 cyp86b1-1) | Severely Altered Suberin Composition | Leaf Relative Water Content | Lower than wild-type under stress. | [8] |

| Rice (Oryza sativa) | Increased Root Suberization (Salt Stress) | Shoot Na+ Content | Inversely correlated with root suberin content. | [7] |

Signaling Pathways Regulating Suberin Deposition

The deposition of suberin is not a static process; it is dynamically regulated in response to developmental cues and environmental stresses such as drought and high salinity.[7] The plant hormone abscisic acid (ABA) is a central signaling molecule that mediates the enhancement of suberin deposition in root endodermis during stress responses.[7][9][10]

Drought stress triggers the biosynthesis of ABA in the roots.[7][11] This increase in ABA is perceived by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs).[12] This releases the inhibition of SnRK2 kinases, which in turn phosphorylate and activate downstream transcription factors, including various MYB proteins.[9][12] These transcription factors then upregulate the expression of genes involved in the suberin biosynthetic pathway, leading to increased suberin deposition and a more robust apoplastic barrier.[7][9]

Experimental Protocols

The study of suberin's role in water retention relies on a combination of analytical chemistry, microscopy, and plant physiology techniques. The following sections detail key protocols.

Protocol 1: Quantification of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the chemical composition and total amount of suberin in a given tissue sample. It involves the depolymerization of the suberin polymer into its constituent monomers, which are then identified and quantified.

Methodology: (Adapted from Franke et al., 2005 and Höfer et al., 2008)[13][14]

-

Sample Preparation: Excise root tissue and remove surface contaminants. Perform a thorough solvent extraction (e.g., with chloroform and methanol mixtures) to remove soluble, non-polymeric lipids (waxes).[14] The remaining tissue is the delipidated cell wall material.

-

Depolymerization: The suberin polyester is broken down by transesterification. Incubate the delipidated tissue in 1 M methanolic HCl (MeOH/HCl) for 2 hours at 80°C.[13] This reaction cleaves the ester bonds and methylates the resulting carboxylic acids.

-

Extraction of Monomers: After cooling, add a salt solution and extract the aliphatic monomers three times with an organic solvent like hexane.[13] An internal standard (e.g., 10 µg of adonitol or tetracosane) is added before extraction for later quantification.[13][15]

-

Derivatization: Evaporate the combined organic phases to dryness. To make the monomers volatile for GC analysis, derivatize the free hydroxyl and carboxyl groups. This is commonly done by adding pyridine and bis-(N,N,-trimethylsilyl)-trifluoroacetamide (BSTFA) and incubating to form trimethylsilyl (TMS) ethers and esters.[13]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Separation: Monomers are separated on a capillary column (e.g., DB-5MS) based on their boiling points and polarity.[13] A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 310°C), and holds for an extended period.[13]

-

Identification & Quantification: Monomers are identified by comparing their mass spectra to known standards and libraries.[16] The amount of each monomer is quantified by comparing its peak area to that of the internal standard.[13]

-

Protocol 2: Histochemical Staining of Suberin Lamellae

Fluorescence microscopy is used to visualize the localization of suberin within plant tissues, providing spatial information that complements the quantitative chemical analysis.

Methodology: (Adapted from Ursache et al., 2020)[17]

-

Fixation & Clearing: Fix fresh seedlings or root segments in a fixative solution. Clear the tissues to make them transparent, which is essential for imaging deeper cell layers like the endodermis. A common clearing solution is ClearSee.

-

Staining:

-

Stain the cleared roots with Fluorol Yellow 088, a fluorescent dye that specifically binds to aliphatic compounds. An incubation of 1-2 hours at room temperature is typical.

-

Counterstain with Aniline Blue. This helps to visualize cell walls (staining callose in phloem sieve plates and providing general background contrast), making it easier to identify the specific location of the suberin (yellow fluorescence).[17]

-

-

Mounting & Imaging: Mount the stained roots on a microscope slide in a drop of water or clearing solution.[17]

-

Confocal Microscopy: Visualize the samples using a confocal laser scanning microscope. Excite Fluorol Yellow with a ~488 nm laser and detect emission at ~500-550 nm. The resulting images will show bright yellow fluorescence specifically in the suberized cell walls of the endodermis or other tissues.[17]

Protocol 3: Measurement of Water Loss from Excised Leaves or Roots

This physiological assay directly measures the rate of water loss, which can be used to compare wild-type plants with mutants having altered suberin.

Methodology: (Adapted from various sources)[18][19]

-

Plant Material: Grow plants under controlled conditions to ensure uniformity.

-

Excising Tissue: For leaf transpiration, carefully excise whole leaves or rosettes. For root water loss, excavate the root system gently.

-

Initial Weighing: Immediately after excision, record the initial fresh weight (FW) of the tissue using a high-precision analytical balance.

-

Incubation: Place the excised tissue on a dry surface in a controlled environment (constant temperature and humidity). For leaves, stomata will close rapidly after excision, so subsequent water loss is primarily through the cuticle (residual transpiration).[18] For roots, water loss occurs across the suberized periderm or exodermis.

-

Time-Course Measurement: Re-weigh the samples at regular intervals (e.g., every 15-30 minutes) over several hours.[19]

-

Data Analysis:

-

Calculate the cumulative water loss at each time point.

-

Plot water loss versus time. The slope of the linear portion of this curve represents the rate of water loss.

-

Normalize the rate of water loss to the initial fresh weight, dry weight (obtained by oven-drying the tissue at the end of the experiment), or surface area to allow for comparisons between different samples.[19]

-

Conclusion

Suberin is a vital component of the plant's defense against desiccation. Its deposition as a hydrophobic barrier in root cell walls significantly reduces apoplastic water loss, a function that is critical for survival under drought and saline conditions.[7][20] The quantitative relationship between suberin content and water retention is well-established through studies on genetic mutants.[4][8] Furthermore, the dynamic regulation of suberin biosynthesis via stress-responsive signaling pathways, particularly involving ABA, highlights its role in plant acclimation to environmental challenges.[9] The detailed experimental protocols available for suberin analysis and water-loss measurement provide researchers with the tools to further investigate this complex polymer, paving the way for strategies to enhance crop resilience and ensure food security in a changing climate.

References

- 1. Suberin Form & Function - Mark Bernards - Western University [uwo.ca]

- 2. Suberin Biosynthesis, Assembly, and Regulation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Waxy plant substance key for absorption of water, nutrients [purdue.edu]

- 7. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptional networks regulating suberin and lignin in endodermis link development and ABA response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integration of light and ABA signaling pathways to combat drought stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Analysis of Suberin in the Root [bio-protocol.org]

- 14. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 17. Histochemical Staining of Suberin in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring residual transpiration in plants: a comparative analysis of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Suberin Formation in Wounded Potato Tubers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The potato tuber (Solanum tuberosum L.) serves as a critical global food source. However, post-harvest losses due to mechanical wounding during harvesting and subsequent pathogen infection pose a significant threat to its production and storage. In response to wounding, potato tubers initiate a complex defense mechanism known as wound healing, a critical component of which is the formation of suberin. Suberin is a complex lipophilic biopolymer deposited in the cell walls of the wound periderm, acting as a physical barrier against water loss and pathogen invasion.[1][2] A thorough understanding of the molecular and biochemical intricacies of suberin formation is paramount for developing strategies to enhance tuber storability and disease resistance.

This technical guide provides a comprehensive overview of the core processes involved in wound-induced suberin formation in potato tubers. It details the signaling pathways, biosynthetic routes, key regulatory elements, and presents methodologies for the analysis of suberin deposition and composition.

The Biphasic Nature of Suberin Deposition

Wound-induced suberization is a temporally and spatially regulated process, occurring in two distinct phases: the formation of the suberin poly(phenolic) domain (SPPD) followed by the deposition of the suberin poly(aliphatic) domain (SPAD).[3]

-

Suberin Poly(phenolic) Domain (SPPD): This initial layer, rich in phenolic compounds derived from the phenylpropanoid pathway, is thought to provide an early, rigid barrier and a scaffold for the subsequent deposition of the aliphatic domain.[3][4]

-

Suberin Poly(aliphatic) Domain (SPAD): This domain is composed of very-long-chain fatty acids (VLCFAs), ω-hydroxy fatty acids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol.[5][6] The SPAD confers the hydrophobic and barrier properties characteristic of the suberized layer.

Signaling and Regulatory Network of Wound-Induced Suberization

The initiation and progression of suberin biosynthesis are orchestrated by a complex signaling network involving phytohormones, reactive oxygen species (ROS), and transcriptional regulators.

Key Signaling Molecules

Abscisic Acid (ABA): ABA plays a pivotal role in promoting the biosynthesis of the aliphatic components of suberin.[7][8] Wounding triggers an increase in ABA content in the tuber tissue, which in turn upregulates the expression of genes involved in the SPAD biosynthetic pathway.[2][5] Inhibition of ABA biosynthesis has been shown to reduce the accumulation of suberin aliphatics.[7]

Jasmonic Acid (JA): Jasmonates are another class of phytohormones implicated in wound signaling. Wounding leads to a rapid and transient increase in JA levels, suggesting its involvement in the early stages of the wound response, potentially cross-talking with other signaling pathways.[5]

Reactive Oxygen Species (ROS): Wounding induces a rapid burst of ROS, including superoxide radicals and hydrogen peroxide.[9] These molecules not only act as signaling messengers but are also directly involved in the oxidative polymerization of phenolic monomers to form the SPPD.[9]

Transcriptional Regulation

Several families of transcription factors have been identified as key regulators of suberin biosynthesis genes. These include:

-

MYB Transcription Factors: Specific MYB transcription factors are known to regulate genes in both the phenylpropanoid and fatty acid biosynthesis pathways.[10]

-

NAC Transcription Factors: Some NAC domain proteins have been shown to act as repressors of suberin and wax deposition, suggesting a fine-tuned regulatory control.[11]

-

WRKY Transcription Factors: WRKY transcription factors are also implicated in the regulation of phenylpropanoid metabolism in response to wounding and pathogen attack.[12]

Biochemical Pathways of Suberin Monomer Biosynthesis

The synthesis of suberin monomers involves the coordinated activity of several metabolic pathways, primarily the phenylpropanoid pathway for the SPPD and fatty acid biosynthesis and modification pathways for the SPAD.

Phenylpropanoid Pathway and SPPD Monomer Synthesis

The phenylpropanoid pathway provides the building blocks for the SPPD, mainly hydroxycinnamic acids like ferulic acid.[6][13] Key enzymes in this pathway that are upregulated upon wounding include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the first committed step in the pathway.

-

Cinnamate 4-hydroxylase (C4H): Involved in the hydroxylation of cinnamic acid.

-

4-Coumarate:CoA ligase (4CL): Activates hydroxycinnamic acids for downstream reactions.

Fatty Acid Biosynthesis and SPAD Monomer Synthesis

The aliphatic monomers of suberin are derived from C16 and C18 fatty acids synthesized in the plastids.[6] These fatty acids undergo a series of modifications in the endoplasmic reticulum, including:

-

Fatty Acid Elongation: A multi-enzyme complex extends the fatty acid chains to produce VLCFAs (up to C28).[1]

-

ω-Hydroxylation: Cytochrome P450 enzymes, such as CYP86A33, introduce a hydroxyl group at the terminal carbon of the fatty acid.[14][15]

-

Oxidation to α,ω-dicarboxylic acids: The ω-hydroxy fatty acids can be further oxidized to form dicarboxylic acids.[6]

-

Reduction to Fatty Alcohols: Fatty acyl-CoAs can be reduced to their corresponding primary alcohols.[6]

Data Presentation: Quantitative Analysis of Suberin Formation

The following tables summarize key quantitative data related to wound-induced suberin formation in potato tubers.

Table 1: Temporal Changes in Abscisic Acid (ABA) Content in Wounded Potato Tuber Discs.

| Time After Wounding | ABA Content (ng/g fresh weight) |

| 0 hours | ~15 |

| 24 hours | ~10 (minimum) |

| 3 days | ~30 |

| 7 days | ~45 |

Data compiled from Lulai et al., 2008.[2]

Table 2: Changes in the Composition of Aliphatic Suberin Monomers in Wounded Potato Tuber Periderm.

| Monomer Class | Relative Abundance (Wild Type) | Change in CYP86A33-silenced Lines |